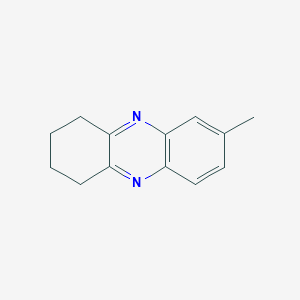

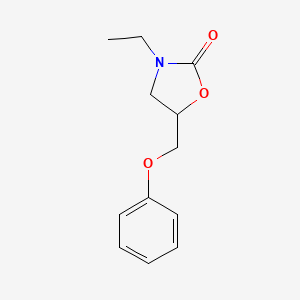

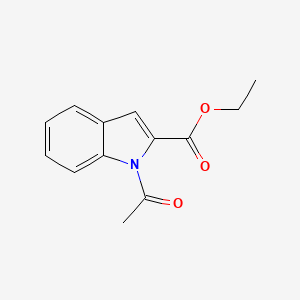

![molecular formula C11H11NO2 B3044823 3-(2-Formamidoethyl)benzo[b]furan CAS No. 100480-86-2](/img/structure/B3044823.png)

3-(2-Formamidoethyl)benzo[b]furan

Overview

Description

3-(2-Formamidoethyl)benzo[b]furan: is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds consisting of a fused benzene ring and a furan ring. This particular compound is characterized by the presence of a formamidoethyl group attached to the benzofuran core.

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit antimicrobial properties . They have shown activity against different clinically approved targets, making them promising candidates for antimicrobial therapy .

Mode of Action

Benzofuran derivatives are known for their diverse intermolecular interactions with enzymes, involving hydrogen bonding, π-stacking, metal coordination bonds, and van der waals and hydrophobic forces . These interactions can lead to changes in the function of the target, thereby exerting their therapeutic effects.

Biochemical Pathways

Benzofuran derivatives have been associated with a wide array of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

Benzofuran derivatives have shown promise as anticancer, antibacterial, and antifungal agents , suggesting that they may have a broad range of effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

It is known that benzo[b]furan derivatives have demonstrated a fascinating array of biological and pharmaceutical activities, including antitumor properties . The specific enzymes, proteins, and other biomolecules that 3-(2-Formamidoethyl)benzo[b]furan interacts with are yet to be identified.

Cellular Effects

It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings, including its stability, degradation, and long-term effects on cellular function, are currently under study .

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(2-Formamidoethyl)benzo[b]furan can be achieved through several synthetic routes. One common method involves the cyclization of ortho-hydroxyaryl aldehydes with ethyl formate in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired benzofuran derivative .

Another approach involves the use of metal-catalyzed cyclization reactions. For instance, palladium-catalyzed cross-coupling reactions can be employed to form the benzofuran ring system. This method often requires the use of ligands and specific reaction conditions, such as elevated temperatures and inert atmospheres .

Industrial Production Methods:

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, may be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions:

3-(2-Formamidoethyl)benzo[b]furan can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydrobenzofurans.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols) under appropriate conditions.

Major Products Formed:

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Dihydrobenzofurans, partially reduced derivatives.

Substitution: Halogenated benzofurans, alkylated derivatives.

Scientific Research Applications

Chemistry:

3-(2-Formamidoethyl)benzo[b]furan is used as a building block in organic synthesis.

Biology:

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Benzofuran derivatives have shown activity against a range of pathogens and cancer cell lines, making them promising candidates for therapeutic development .

Medicine:

The compound’s potential as a therapeutic agent is being explored in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a valuable lead compound in medicinal chemistry .

Industry:

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes. Its unique chemical properties contribute to the development of high-performance materials with specific functionalities .

Comparison with Similar Compounds

8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy for skin disorders.

Angelicin: A benzofuran compound with potential anticancer and antimicrobial properties.

Uniqueness:

3-(2-Formamidoethyl)benzo[b]furan is unique due to its specific formamidoethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility, reactivity, and potential for targeted interactions with biological molecules. Compared to other benzofuran derivatives, this compound offers a versatile scaffold for the development of novel therapeutic agents and advanced materials .

Properties

IUPAC Name |

N-[2-(1-benzofuran-3-yl)ethyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-8-12-6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXAVOSYQVZOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552539 | |

| Record name | N-[2-(1-Benzofuran-3-yl)ethyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100480-86-2 | |

| Record name | N-[2-(1-Benzofuran-3-yl)ethyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

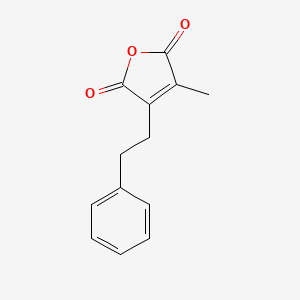

![Thioxanthene-1-carbamic acid, N-[2-(diethylamino)ethyl]-9-oxo-, ethylene ester (8CI)](/img/structure/B3044741.png)

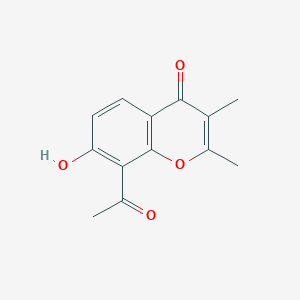

![(S)-2-[3-[(1R,2R)-2-(Dipropylamino)cyclohexyl]thioureido]-N-isopropyl-3,3-dimethylbutanamide](/img/structure/B3044754.png)

![Benzene, 1-(bromomethyl)-4-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3044761.png)